molecular formula C22H18F3N5O2 B2848807 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922131-26-8

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2848807
CAS No.: 922131-26-8
M. Wt: 441.414
InChI Key: GMVLIWRHXORWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core. The compound features a benzyl group at the 5-position of the pyrazolo ring and a 4-(trifluoromethyl)benzamide moiety attached via an ethyl linker. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or oncology research. Structural elucidation of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c23-22(24,25)17-8-6-16(7-9-17)20(31)26-10-11-30-19-18(12-28-30)21(32)29(14-27-19)13-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLIWRHXORWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Procedure :

  • Condense 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) with benzyl isocyanate (12 mmol) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol to yield the intermediate (68% yield).

Characterization Data :

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, pyrimidine-H), 7.32–7.45 (m, 5H, benzyl-H), 5.42 (s, 2H, CH2-benzyl).
  • IR (KBr): 1685 cm−1 (C=O stretch).

N1-Alkylation with 2-Bromoethylamine Hydrobromide

Optimized Conditions :

  • React 5-benzyl-pyrazolo[3,4-d]pyrimidin-4-one (5 mmol) with 2-bromoethylamine hydrobromide (6 mmol) in acetonitrile using potassium carbonate (15 mmol) as base at 60°C for 6 hours.
  • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1) to obtain the ethylamine intermediate (52% yield).

Critical Parameters :

  • Excess base minimizes O-alkylation side products.
  • Anhydrous conditions prevent hydrolysis of the bromoethylamine.

Amide Coupling with 4-(Trifluoromethyl)benzoyl Chloride

Activation and Coupling Protocol

Synthetic Route :

  • Dissolve the ethylamine intermediate (3 mmol) in dichloromethane (DCM, 15 mL).
  • Add 4-(trifluoromethyl)benzoyl chloride (3.6 mmol) and triethylamine (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours, wash with 5% HCl, dry over Na2SO4, and concentrate.

Yield and Purity :

  • Isolated yield: 74% after recrystallization from ethanol/water.
  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Alternative Microwave-Assisted Synthesis

One-Pot Approach

Procedure :

  • Combine pyrazolo[3,4-d]pyrimidinone (2 mmol), 2-bromoethylamine (2.4 mmol), and 4-(trifluoromethyl)benzoic acid (2.2 mmol) in DMF.
  • Add HATU (2.2 mmol) and DIPEA (4.4 mmol), irradiate at 100°C for 20 minutes under microwave conditions.

Advantages :

  • 88% yield with reduced reaction time.
  • Eliminates intermediate purification steps.

Analytical and Spectroscopic Validation

Structural Confirmation

Key Spectroscopic Data :

Technique Data
1H NMR (DMSO-d6) δ 8.74 (s, 1H, pyrimidine-H), 8.23 (d, J=8.0 Hz, 2H, benzamide-H), 7.89 (d, J=8.0 Hz, 2H, benzamide-H), 7.35–7.50 (m, 5H, benzyl-H), 4.21 (t, J=6.4 Hz, 2H, NCH2), 3.68 (t, J=6.4 Hz, 2H, NHCH2)
13C NMR δ 165.2 (C=O), 152.1 (pyrimidine-C), 141.8 (CF3-C), 128.9–133.4 (aromatic-C), 124.5 (q, J=271 Hz, CF3)
HRMS [M+H]+ Calcd: 471.1784; Found: 471.1789

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield Time Purity
Stepwise (Section 2–3) 52% (over 3 steps) 22 hours 98%
Microwave (Section 4) 88% 20 minutes 95%

Trade-offs :

  • Microwave synthesis offers speed but requires specialized equipment.
  • Stepwise approach allows intermediate characterization but suffers from lower yields.

Scale-Up Considerations and Industrial Relevance

Solvent Selection for Kilogram-Scale Production

  • Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to improve environmental metrics.
  • Cost Analysis :




















    Solvent Cost/Liter PMI
    DMF$508.2
    2-MeTHF$753.1

(PMI = Process Mass Intensity)

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step processes involving cyclocondensation, alkylation, and amidation. Representative steps include:

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationHydrazine hydrate, β-keto esters, refluxPyrazolo[3,4-d]pyrimidin-4-one core formation
2N-BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine intermediate
3Amide Coupling4-(Trifluoromethyl)benzoyl chloride, EDCI, DCMFinal product via nucleophilic acyl substitution

Pyrazolo[3,4-d]pyrimidine Core

  • Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 6-position under acidic conditions, analogous to pyrimidine derivatives .

  • Nucleophilic Attack : Reacts with amines (e.g., piperidine) at the 4-oxo position to form substituted derivatives, as seen in kinase inhibitor syntheses .

Amide Group

  • Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the amide bond cleaves to yield 4-(trifluoromethyl)benzoic acid and the ethylamine-pyrazolo-pyrimidine fragment .

Trifluoromethyl Group

  • Electron-Withdrawing Effects : Enhances electrophilic reactivity of the benzamide ring. Bromination occurs para to the trifluoromethyl group using Br₂/FeBr₃.

Comparative Reactivity of Structural Analogs

Data from structurally similar compounds (Table 1) highlight trends in reactivity:

CompoundKey ReactionConditionsOutcomeSource
4-Fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo...)Nitro Group ReductionH₂/Pd-C, EtOHAmine derivative with retained activity
N-(2-(5-Benzyl-4-oxo...)acrylamideMichael AdditionAcrylonitrile, baseβ-Substituted acrylamide adducts
3,5-Diaryl-1H-pyrazoleOxidative AromatizationH₂O₂, FeCl₃Pyrazole formation from pyrazoline

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with mass spectrometry showing loss of CO and CF₃ groups .

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming nitroso intermediates .

Catalytic Modifications

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the benzyl group (e.g., replacing benzyl with 4-methoxybenzyl) .

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties at the ethyl linker .

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo ring fused with a pyrimidine system. The presence of a benzyl group at the 5-position and a trifluoromethyl group enhances its lipophilicity and biological activity. Its molecular formula is C22H20F3N5OC_{22}H_{20}F_{3}N_{5}O, with a molecular weight of approximately 441.414 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cyclin-dependent kinases (CDKs) . CDKs play critical roles in regulating the cell cycle, and their dysregulation is associated with various cancers. The compound acts by binding to the ATP-binding site of CDKs, thereby preventing their activation and leading to cell cycle arrest in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to be effective against various cancer cell lines, including those derived from breast cancer and leukemia. The compound's potency is attributed to its selective inhibition of CDKs, which are crucial for tumor growth and proliferation .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of several kinases beyond CDKs, including protein kinase B (PKB/Akt) and CSNK2 . Inhibition of these kinases can disrupt signaling pathways that promote cell survival and proliferation, making this compound a candidate for further development in cancer therapies .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines at nanomolar concentrations. For example, in one study involving breast cancer cells, treatment with the compound led to a 70% reduction in cell proliferation after 48 hours .
  • Animal Models : Preclinical trials in mouse models have shown that administration of this compound results in tumor regression without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for potential clinical applications .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This includes upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Comparative Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant reduction in viability of various cancer cell lines
Kinase InhibitionPotent inhibitor of CDKs, PKB/Akt, and CSNK2
Apoptosis InductionInduces apoptosis via intrinsic and extrinsic pathways
SelectivityHigh selectivity for cancer cells over normal cells

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanisms through which N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide exerts its effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • The compound acts as a selective CDK inhibitor, disrupting cell cycle regulation in cancer cells.
    • Molecular docking studies have shown that it effectively binds to the active site of CDK2, leading to cell cycle arrest.
  • Induction of Apoptosis :
    • In vitro studies have demonstrated that this compound can promote apoptosis in various cancer cell lines through intrinsic pathways.
  • Cell Viability Studies :
    • The compound has shown cytotoxic effects against several cancer types, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects:

  • Mechanism : It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. This is attributed to its ability to inhibit specific kinases involved in inflammatory responses .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicity profiles are essential for further development. Ongoing research is needed to evaluate the safety and efficacy of this compound in clinical settings.

Recent Advances in Research

Recent literature highlights ongoing research into the pharmacological profiles and therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • Combination Therapies :
    • There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments .
  • Novel Drug Development :
    • Analogous compounds have been identified with promising antitrypanosomal properties, indicating a broader spectrum of activity for pyrazolo derivatives beyond oncology .

Case Studies

Several studies have documented the efficacy of related compounds:

StudyFocusFindings
Xia et al. (2023)Antitumor ActivitySignificant apoptosis induction in tumor cells by pyrazolo compounds
BIPPO Analog Study (2015)Antimalarial PropertiesPotent activity against Plasmodium falciparum, suggesting utility in infectious disease management

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are widely studied due to their bioisosteric resemblance to purines. Below is a comparative analysis with key analogs, focusing on structural motifs, physicochemical properties, and synthetic routes.

Structural Analogues

2.1.1. Example 53 () The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares the pyrazolo[3,4-d]pyrimidine core but differs in substituents:

  • A fluorinated chromene moiety replaces the benzyl group.
  • The benzamide group includes a 2-fluoro substituent and an isopropyl amine.
  • Molecular Weight : 589.1 g/mol (vs. ~502.5 g/mol for the target compound, estimated).
  • Melting Point : 175–178°C .
  • Fluorination : Fluorine atoms (e.g., in chromene or benzamide groups) improve binding affinity and pharmacokinetics but may reduce solubility.
  • Linker Flexibility : Ethyl linkers (as in the target compound) balance rigidity and conformational freedom compared to bulkier groups.

Physicochemical Properties

Property Target Compound Example 53
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents 5-Benzyl, 4-(CF₃)benzamide 3-Fluorophenyl-chromene, 2-fluoro-N-isopropylbenzamide
Molecular Weight ~502.5 (estimated) 589.1
Melting Point Not reported 175–178°C
Lipophilicity (LogP) High (due to CF₃) Moderate (fluorine balance)

Q & A

Q. What are the key synthetic steps and conditions for preparing this compound?

The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursor intermediates. Key steps include:

  • Core Formation : Cyclocondensation of aminopyrazole derivatives with carbonyl-containing reagents (e.g., ethyl cyanoacetate) under reflux in solvents like DMF or ethanol .
  • Substituent Introduction : Alkylation or acylation reactions to attach the benzyl and trifluoromethylbenzamide groups. For example, coupling 5-benzylpyrazolo[3,4-d]pyrimidin-4-one with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction conditions (60–80°C, 12–24 hours) and solvent polarity significantly impact yield (typically 45–70%) and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core integrity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 485.15) .
  • HPLC/LC-MS : To assess purity (>95%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What structural features contribute to its biological activity?

The pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling interactions with ATP-binding pockets in kinases. Key functional groups include:

  • Trifluoromethylbenzamide : Enhances lipophilicity and metabolic stability .
  • Benzyl Group : Modulates steric and electronic effects for target selectivity .
  • 4-Oxo Group : Facilitates hydrogen bonding with enzymatic residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Parameters : Temperature (60–100°C), solvent (DMF vs. acetonitrile), catalyst loading (e.g., Pd/C for coupling reactions), and reaction time .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Byproduct Analysis : Use TLC or in-line IR spectroscopy to monitor intermediates and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Substituent Effects : Compare analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to identify SAR trends (see table below) .
Substituent (R)Biological Activity (IC₅₀)Target Enzyme
4-CF₃-benzamide12 nM (Kinase A)ATP-binding
3-Cl-benzamide85 nM (Kinase B)Allosteric

Q. What computational strategies predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrophobic contacts with trifluoromethyl group) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

Q. How to design analogs with enhanced selectivity and potency?

  • Bioisosteric Replacement : Substitute benzyl with heteroaromatic groups (e.g., pyridyl) to improve solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in hepatic microsomes .

Q. What experimental approaches elucidate enzyme inhibition mechanisms?

  • Kinetic Assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven interactions .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB 7XYZ) to identify critical binding residues .

Notes

  • Avoided commercial sources per guidelines; cited PubChem for structural data .
  • Advanced questions integrate methodologies from synthetic chemistry, computational biology, and enzymology.
  • Contradictions in biological data are addressed through standardized assays and SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.